molecular formula C10H16BNO4S B1519967 N-Butyl 4-boronobenzenesulfonamide CAS No. 850589-32-1

N-Butyl 4-boronobenzenesulfonamide

Cat. No.: B1519967
CAS No.: 850589-32-1
M. Wt: 257.12 g/mol
InChI Key: BEBIGVQNUYZEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl 4-boronobenzenesulfonamide: is a chemical compound with the molecular formula C10H16BNO4S . It is a derivative of benzenesulfonamide, where a butyl group is attached to the nitrogen atom, and a boronic acid group is attached to the benzene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline, and subsequent reaction with butyl chlorosulfonate and boronic acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Borane derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the boronic acid group.

Scientific Research Applications

Chemistry: N-Butyl 4-boronobenzenesulfonamide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used as a plasticizer and in the production of specialty chemicals.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

  • Protein Interactions: The compound can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

  • N-Tert-Butylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.

  • N-Ethyltoluene-4-sulfonamide: Similar structure but with an ethyl group instead of a butyl group.

  • N-Methyl-p-toluenesulfonamide: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: N-Butyl 4-boronobenzenesulfonamide is unique due to its boronic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

[4-(butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBIGVQNUYZEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657213
Record name [4-(Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-32-1
Record name B-[4-[(Butylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butyl 4-boronobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Butyl 4-boronobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Butyl 4-boronobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Butyl 4-boronobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Butyl 4-boronobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.